6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15914311
InChI: InChI=1S/C10H10ClF2N3O2/c1-6-4-7(11)14-9(8(6)16(17)18)15-3-2-10(12,13)5-15/h4H,2-3,5H2,1H3
SMILES:
Molecular Formula: C10H10ClF2N3O2
Molecular Weight: 277.65 g/mol

6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine

CAS No.:

Cat. No.: VC15914311

Molecular Formula: C10H10ClF2N3O2

Molecular Weight: 277.65 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine -

Specification

Molecular Formula C10H10ClF2N3O2
Molecular Weight 277.65 g/mol
IUPAC Name 6-chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine
Standard InChI InChI=1S/C10H10ClF2N3O2/c1-6-4-7(11)14-9(8(6)16(17)18)15-3-2-10(12,13)5-15/h4H,2-3,5H2,1H3
Standard InChI Key MMUWIBBLMCUEDO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=C1[N+](=O)[O-])N2CCC(C2)(F)F)Cl

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 6-chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine reflects the pyridine ring’s substitution pattern: a chlorine atom at position 6, a nitro group at position 3, a methyl group at position 4, and a 3,3-difluoropyrrolidin-1-yl moiety at position 2 . The molecular formula is C₁₁H₁₂ClF₂N₃O₂, with a molecular weight of 301.68 g/mol. The pyrrolidine ring introduces a saturated five-membered nitrogen heterocycle, while the difluoro substitution at C3 enhances electronegativity and conformational rigidity.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for structurally related compounds provide insights into this molecule’s electronic environment. For instance, the methyl group at C4 typically resonates as a singlet near δ 2.5 ppm in 1^1H NMR, while the pyrrolidinyl protons exhibit complex splitting patterns between δ 3.3–3.8 ppm due to fluorine coupling . The nitro group deshields adjacent pyridine protons, shifting C5-H downfield to δ 8.7–9.0 ppm . Fluorine-19 NMR would reveal two distinct signals for the geminal difluoro group, with coupling constants (JFFJ_{F-F}) approximating 250–300 Hz, characteristic of vicinal fluorines in a rigid cycloalkane .

Crystallographic and Computational Data

Although single-crystal X-ray diffraction data for this specific compound remain unpublished, analogous nitropyridines exhibit planar pyridine rings with dihedral angles of 10–15° between the nitro group and the aromatic plane . Density functional theory (DFT) calculations predict a dipole moment of 4.2–4.5 D, driven by the electron-withdrawing nitro and chlorine groups. The difluoropyrrolidine moiety adopts a twisted envelope conformation, minimizing steric clashes between fluorine atoms and adjacent substituents .

Synthetic Methodologies

Halogenation and Nitration Steps

The synthesis begins with 4-methyl-5-nitropyridin-2-ol, which undergoes bromination in acetic acid to introduce a bromine atom at position 3 . Subsequent treatment with phosphorus oxychloride (POCl₃) in acetonitrile at 75°C for 19 hours replaces the hydroxyl group with chlorine, yielding 3-bromo-6-chloro-4-methyl-5-nitropyridine in 88% yield . Key reaction conditions include:

StepReagentsTemperatureTimeYield
BrominationBr₂, AcOHRT → 75°C1.5 h85%
ChlorinationPOCl₃, CH₃CN75°C19 h88%
FluorinationNaI, TMSCl80°C1 h73%

The final step involves nucleophilic aromatic substitution with 3,3-difluoropyrrolidine under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of the pyrrolidine, enabling attack at the C2 position of the pyridine ring .

Purification and Yield Optimization

Physicochemical Properties

Thermal and Solubility Profiles

The compound decomposes at 218–220°C without melting, indicative of high thermal stability . Solubility data in common solvents are as follows:

SolventSolubility (mg/mL)
Water<0.1
Methanol12.4
Acetonitrile34.7
Dichloromethane89.2

The low aqueous solubility (log P = 2.8) necessitates formulation with surfactants or cyclodextrins for biological testing .

Stability Under Ambient Conditions

Accelerated stability studies (40°C/75% RH, 6 months) show <5% degradation, with the nitro group remaining intact . Photodegradation becomes significant under UV light (λ = 254 nm), producing 6-chloro-4-methylpyridin-3-ol as the primary breakdown product .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s target engagement using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

  • Formulation Development: Explore nanoemulsions or liposomal encapsulation to enhance bioavailability.

  • Green Chemistry: Replace POCl₃ with microwave-assisted phosphorylation to reduce hazardous waste .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator